molecular formula C13H16O3 B2524704 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane CAS No. 36115-41-0

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane

Cat. No.: B2524704
CAS No.: 36115-41-0
M. Wt: 220.268
InChI Key: GRKBETVXAMQRSR-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.268. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Chemical Transformations

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane and its derivatives are instrumental in the synthesis of heterocyclic compounds. For instance, Pelter et al. (1997) demonstrated the phenolic oxidation of certain compounds to produce dihydrochromen-6-ones, which are then reduced to chromenes, a type of heterocyclic compound. This process is unique due to the introduction of the heteroatom from a side chain rather than directly attaching it to a benzene ring (Pelter, Hussain, Smith, & Ward, 1997).

Polymer Chemistry and Material Science

In material science, compounds similar to this compound are used to enhance the properties of polymers. For example, Zhang et al. (2014) synthesized poly(hydroxymethylated-3,4-ethylenedioxylthiophene) and its derivatives, demonstrating improved electrochromic properties in polymers, which are important for applications like smart windows and displays (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).

Organic Synthesis and Molecular Structure

Research in organic synthesis often involves the use of oxirane compounds, which include derivatives of this compound. Shen et al. (2017) explored the synthesis of 2-(phenoxymethyl)oxirane derivatives through a base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates, showcasing the versatility of these compounds in forming new C-O bonds while cleaving C-S bonds (Shen, Guo, Yu, Zeng, Peng, Zhao, & Zhang, 2017).

Anticorrosive Applications

In industrial applications, derivatives of this compound have been studied for their anticorrosive properties. Dagdag et al. (2019) investigated the effectiveness of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions, revealing the potential of these compounds in protecting metal surfaces (Dagdag, Safi, Erramli, Cherkaoui, Wazzan, Guo, Verma, Ebenso, & El Harfi, 2019).

Crystallography and Molecular Analysis

In the field of crystallography, studies like that of Cattey et al. (2022), which focused on the crystal structure of monoglycidyl ether of isoeugenol, provide insights into molecular interactions and structural properties of oxirane derivatives, contributing to a deeper understanding of their chemical behavior (Cattey, Boni, Pourchet, & Plasseraud, 2022).

Photochemical Reactions and Synthesis

The photochemical behavior of oxirane compounds and their derivatives plays a crucial role in synthesizing bioactive compounds. Research like that of Dalal et al. (2019) on hydroxyenone derivatives and their anti-malarial activity via photo-irradiation of oxiranes highlights the significance of these compounds in medicinal chemistry (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, potentially influencing their function .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is not well established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3-7,11H,8-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKBETVXAMQRSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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